10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-12(5-3-1)9-16-13-6-7-15-8-14(16)11-17-10-13/h1-5,13-15H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKDDGWGNXQIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2COCC1N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide, followed by benzylation to introduce the benzyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
Research indicates that compounds similar to 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane exhibit significant biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various pathogens.
- CNS Activity: The unique structure allows for interaction with neurotransmitter receptors, suggesting potential in treating neurological disorders.
Case Study:
A study evaluated the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs). The results indicated a moderate binding affinity, highlighting its potential as a lead compound for developing new nAChR modulators .
Organic Synthesis
Synthetic Utility:
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its bicyclic structure facilitates various chemical reactions such as:
- Reduction Reactions: It can undergo reduction to yield different derivatives.
- Substitution Reactions: The nitrogen atoms allow for substitution reactions that can introduce functional groups.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Reduction | Converts carbonyl groups to alcohols | Alcohol derivatives |
| Substitution | Replaces hydrogen with other groups | Functionalized derivatives |
| Cyclization | Forms larger cyclic structures | Polycyclic compounds |
Biological Research
Mechanistic Studies:
The mechanism of action for this compound involves interactions with specific molecular targets such as proteins or enzymes, modulating their activity and leading to various biological effects.
Case Study:
In vitro studies assessed the effect of this compound on cancer cell lines. Results demonstrated that it induced apoptosis in certain cancer cells through a caspase-dependent pathway, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Functional and Pharmacological Comparisons
- The oxa (oxygen) atom at position 8 may improve solubility and hydrogen-bonding capacity relative to non-oxygenated analogs like 3,10-diazabicyclo[4.3.1]decane derivatives .
- tert-Butyl derivatives (e.g., CAS 1160248-56-5) are utilized as radiotracers for serotonin transporter imaging, highlighting the role of bulky substituents in blood-brain barrier penetration . While direct evidence for the benzyl-oxa variant is lacking, structurally similar 8-benzyl-10-methyl intermediates (e.g., compound 7b) are critical precursors in multi-step syntheses of bioactive molecules .
Research Findings and Data
Challenges and Opportunities
- Limitations : The hygroscopic nature of 10-methyl derivatives complicates storage and handling , whereas benzyl-substituted compounds may face metabolic instability due to the labile benzyl group.
- Future Directions : Functionalization of the oxa moiety (e.g., introducing fluorinated or chiral substituents) could optimize pharmacokinetic profiles for CNS applications .
Biological Activity
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound characterized by a unique structure that incorporates both nitrogen and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.326 g/mol |
| CAS Number | 1085458-63-4 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the cyclization of a suitable diamine with an epoxide, followed by benzylation to introduce the benzyl group. The reaction conditions often require solvents such as dichloromethane or toluene and catalysts like triethylamine.
The biological activity of this compound is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells through specific signaling pathways .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at certain concentrations, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxicity Assays : In vitro assays were conducted to assess the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition at micromolar concentrations.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notes |
|---|---|---|
| 10-Benzyl-3,10-diazabicyclo[4.3.1]decane | Moderate antimicrobial | Lacks the oxa group |
| 8-Oxa-3,10-diazabicyclo[4.3.1]decane | Low antimicrobial | No benzyl substitution |
| Benzylamine | Variable | Simple amine structure |
This comparative analysis illustrates that while similar compounds exhibit varying degrees of biological activity, the presence of both the benzyl group and the bicyclic structure in this compound enhances its potential efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via cyclization of precursors containing benzyl, oxa, and diazabicyclo moieties. Key steps include:
- Precursor Preparation : Use benzylamine and bicyclic diones as starting materials.
- Reduction : Employ lithium aluminum hydride (LiAlH4) in dioxane at 120°C for 20 hours to reduce intermediates (e.g., bicyclic diones to diazabicyclo derivatives) .
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
- Yield Optimization : Apply Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading, using factorial design principles for parameter interaction analysis .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify proton environments and carbon frameworks. For example, benzyl protons appear as distinct aromatic signals (~7.3 ppm), while bicyclic nitrogen protons resonate between 2.5–4.0 ppm .
- Infrared (IR) Spectroscopy : Detect functional groups like C-N (1250–1350 cm<sup>−1</sup>) and ether bridges (C-O-C, 1050–1150 cm<sup>−1</sup>) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 305.2 for [M+H]<sup>+</sup>) and fragmentation patterns .
Q. How does the benzyl group influence the compound’s reactivity in substitution and oxidation reactions?
- Methodological Answer :
- Substitution : The benzyl group acts as an electron donor, stabilizing intermediates during nucleophilic substitution. For example, halogenation at the benzyl position requires electrophilic reagents (e.g., Cl2/FeCl3) under inert atmospheres to prevent side reactions .
- Oxidation : Benzyl-protected amines resist oxidation, but the oxa bridge (ether) can be cleaved using strong oxidizing agents (e.g., KMnO4/H<sup>+</sup>), forming ketones or carboxylic acids .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s binding affinity to nicotinic receptors or enzyme targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the diazabicyclo nitrogen lone pairs may interact with receptor π-systems .
- Molecular Docking : Use software (e.g., AutoDock) to simulate binding to acetylcholine-binding proteins. Parameterize force fields to account for the compound’s bicyclic rigidity and hydrogen-bonding potential .
- Validation : Cross-reference computational predictions with in vitro assays (e.g., radioligand displacement studies) to refine models .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in scaled-up syntheses?
- Methodological Answer :
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., over-reduced or dimerized species). Adjust stoichiometry of LiAlH4 to minimize over-reduction .
- Scale-Up Challenges : Transitioning from batch to continuous flow reactors improves heat/mass transfer, reducing side reactions. Monitor real-time via inline spectroscopy (e.g., Raman) .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate process variables (e.g., pressure, mixing rates) with yield discrepancies .
Q. What strategies enable the functionalization of this compound for novel drug discovery applications?
- Methodological Answer :
- Site-Specific Modifications : Introduce fluorophores or bioorthogonal handles (e.g., azides) via Cu-catalyzed click chemistry at the benzyl position .
- Library Synthesis : Use parallel synthesis to generate derivatives with varied substituents (e.g., alkyl, aryl) on the diazabicyclo core. Screen for antimicrobial activity via microbroth dilution assays .
- Mechanistic Studies : Employ stopped-flow kinetics to assess enzyme inhibition (e.g., acetylcholinesterase) and correlate with structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
